2-Pentanol

Catalog No.
S3314875
CAS No.
6032-29-7
M.F
C5H12O
CH3CH2CHOHCH2CH3
C5H12O
CH3(CH2)2CHOHCH3
C5H12O
M. Wt
88.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pentanol

CAS Number

6032-29-7

Product Name

2-Pentanol

IUPAC Name

pentan-2-ol

Molecular Formula

C5H12O
CH3CH2CHOHCH2CH3
C5H12O
CH3(CH2)2CHOHCH3
C5H12O

Molecular Weight

88.15 g/mol

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3

InChI Key

JYVLIDXNZAXMDK-UHFFFAOYSA-N

SMILES

CCCC(C)O

solubility

0.51 M
44.6 mg/mL at 25 °C
Solubility in water, g/100ml at 30 °C: 5.5 (moderate)
Solubility in water, g/100ml at 20 °C: 16.6 (good)
very soluble in water; soluble in alcohol and ethe

Synonyms

2-methyl-2-butanol, methyl butanol, potassium t-amylate, t-amyl alcohol, tert-amyl alcohol

Canonical SMILES

CCCC(C)O

The exact mass of the compound 2-Pentanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.51 m44.6 mg/ml at 25 °c44.6 mg/ml at 25 °csolubility in water, g/100ml at 30 °c: 5.5 (moderate)solubility in water, g/100ml at 20 °c: 16.6 (good)very soluble in water; soluble in alcohol and ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Pentanols - Supplementary Records. It belongs to the ontological category of pentanol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Pentanol, also known as sec-amyl alcohol, is a five-carbon secondary alcohol widely utilized as a versatile solvent and a crucial chemical intermediate. Its structural configuration, with a hydroxyl group on the second carbon, imparts a distinct profile of solubility, volatility, and reactivity compared to other C5 alcohol isomers. These properties make it a frequent choice in the formulation of coatings, inks, and cleaning agents, as well as a key precursor in the synthesis of fine chemicals, particularly esters used in flavors and fragrances.

While isomers like 1-pentanol and 3-pentanol share the same molecular formula (C5H12O), their structural differences lead to significant variations in physical and chemical properties that are critical for industrial and laboratory applications. The position of the hydroxyl group directly influences boiling point, flash point, solvent power, and reactivity in esterification and oxidation reactions. Substituting 2-pentanol with its primary (1-pentanol) or another secondary (3-pentanol) isomer can alter evaporation rates in coatings, change product outcomes in synthesis, and impact safety protocols, making them non-interchangeable for processes optimized for 2-pentanol's specific attributes.

Differentiated Thermal & Safety Profile for Process Design

2-Pentanol exhibits a distinct boiling point and flash point profile compared to its most common isomers, which is a critical consideration for process design, energy consumption, and safety. Its boiling point of 119 °C is significantly lower than that of the primary isomer 1-Pentanol (138 °C), allowing for more energy-efficient removal in solvent recovery processes. Concurrently, its flash point of 34 °C is higher than that of the tertiary isomer 2-Methyl-2-butanol (20 °C), offering a tangible safety advantage in handling and storage operations.

Evidence DimensionBoiling Point & Flash Point
Target Compound Data119 °C Boiling Point | 34 °C Flash Point
Comparator Or Baseline1-Pentanol: 138 °C BP | 2-Methyl-2-butanol: 20 °C FP
Quantified Difference19 °C lower boiling point vs. 1-Pentanol | 14 °C higher flash point vs. 2-Methyl-2-butanol
ConditionsStandard atmospheric pressure (1013 hPa).

This specific combination of a moderate boiling point and a higher flash point relative to key isomers directly impacts process efficiency, energy costs, and operational safety.

Superior Brake Thermal Efficiency as a Fuel Blend Component

In comparative studies of pentanol isomers as gasoline additives, 2-pentanol demonstrates a measurable performance advantage. When blended with gasoline at a 10% volume, 2-pentanol showed the highest brake thermal efficiency (BTE) across a range of engine speeds compared to identical blends made with 1-pentanol and 3-pentanol. This suggests more efficient conversion of fuel energy into mechanical work, a key performance indicator for fuel additives.

Evidence DimensionBrake Thermal Efficiency (BTE)
Target Compound DataHighest BTE among tested isomers
Comparator Or Baseline1-Pentanol and 3-Pentanol (at 10% v/v in gasoline)
Quantified DifferenceQualitatively higher BTE reported vs. 1-pentanol and 3-pentanol across various RPMs.
ConditionsTesting in a spark-ignition engine under various loads and speeds.

For applications in fuel blending, selecting 2-pentanol over its isomers can lead to quantifiable improvements in engine efficiency and performance.

Irreplaceable Precursor for Specific Fragrance Synthesis

The selection of a pentanol isomer is absolute when the synthetic target is a specific aroma ester. 2-Pentanol is the mandatory precursor for the synthesis of 2-pentyl acetate, an ester valued for its characteristic pear-like aroma. Using isomers such as 1-pentanol or 3-methyl-1-butanol would result in completely different products (1-pentyl acetate or isoamyl acetate), which possess banana/apple aromas. This makes 2-pentanol non-substitutable in fragrance formulations where a pear note is required.

Evidence DimensionEsterification Product Aroma
Target Compound DataYields 2-Pentyl Acetate (Pear aroma)
Comparator Or Baseline1-Pentanol yields 1-Pentyl Acetate (Banana/Apple aroma)
Quantified DifferenceQualitatively different, commercially distinct aroma profile
ConditionsAcid-catalyzed Fischer esterification with acetic acid.

Procurement for fragrance synthesis is dictated by the final aroma; 2-pentanol is the only choice for producing the commercially important pear ester, 2-pentyl acetate.

Synthesis of Pear-Aroma Esters for the Flavor and Fragrance Industry

As the exclusive precursor to 2-pentyl acetate, this compound is the required starting material for manufacturers developing food-grade flavorings, perfumes, and other scented products that require a distinct pear note.

Formulation of Coatings and Inks Requiring a Moderate Evaporation Rate

The specific boiling point of 2-pentanol (119 °C) makes it an effective solvent in coatings where the evaporation rate must be controlled to ensure proper film formation, falling in a useful range between faster-evaporating solvents like tert-amyl alcohol and slower ones like 1-pentanol.

Development of Performance-Oriented Fuel Blends

In the research and formulation of advanced biofuels and gasoline additives, 2-pentanol is a candidate for improving brake thermal efficiency, offering a performance edge over its other C5 isomers.

Use as a Process Solvent and Extractant with Optimized Safety

For applications requiring a polar solvent, 2-pentanol's higher flashpoint compared to some isomers provides a better safety margin during handling, making it suitable for extraction processes and as a reaction medium where temperature and ignition sources are a concern.

Physical Description

Sec-amyl alcohol appears as a clear colorless liquid with a strong odor. Moderately toxic by ingestion and vapors may irritate skin and eyes. Vapors are heavier than air.
Liquid
liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a winey, ethereal odour
Colorless liquid with a disagreeable odor.

XLogP3

1.2

Boiling Point

234 °F at 760 mm Hg (NIOSH, 2016)
119.3 °C
116 °C
119 °C
234°F

Flash Point

95 °F (NIOSH, 2016)
30 °C c.c.
33 °C
(oc) 95°F

Vapor Density

Relative vapor density (air = 1): 3
Relative vapor density (air = 1): 3.0

Density

0.82 (NIOSH, 2016)
Relative density (water = 1): 0.8
0.802-0.808
0.82

LogP

1.19 (LogP)
1.19
1.21
1.25

Melting Point

-73.0 °C
-73 °C
-73°C
-8 °C
-50 °C

GHS Hazard Statements

Aggregated GHS information provided by 1648 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg (NIOSH, 2016)
6.11 mmHg
Vapor pressure, kPa at 20 °C: 0.8
Vapor pressure, kPa at 20 °C: 0.55
1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

6032-29-7
26184-62-3
31087-44-2
50858-14-5
51000-78-3
584-02-1

Wikipedia

2-pentanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

All other basic inorganic chemical manufacturing
Industrial gas manufacturing
Petroleum refineries
2-Pentanol: ACTIVE

Dates

Last modified: 08-19-2023

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